molecular formula C6H12ClN3S B6284655 4-(3-aminopropyl)-2,3-dihydro-1H-imidazole-2-thione hydrochloride CAS No. 1042449-40-0

4-(3-aminopropyl)-2,3-dihydro-1H-imidazole-2-thione hydrochloride

Cat. No. B6284655
CAS RN: 1042449-40-0
M. Wt: 193.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-aminopropyl)-2,3-dihydro-1H-imidazole-2-thione hydrochloride, commonly referred to as 4AP-HCl, is an organic compound with a variety of applications in scientific research. It is a white, crystalline powder that is soluble in water and alcohol, and is typically used in laboratory experiments as a reagent or catalyst. 4AP-HCl has been studied extensively in the fields of biochemistry and physiology, and its unique properties have enabled a variety of applications in scientific research.

Scientific Research Applications

4AP-HCl has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including amino acids and peptides. It has also been used as a catalyst in the synthesis of various pharmaceuticals, such as antifungal agents and antibiotics. Additionally, it has been used in the study of enzymatic reactions and the mechanism of action of various enzymes.

Mechanism of Action

4AP-HCl has been studied extensively in the fields of biochemistry and physiology. It has been found to act as an inhibitor of various enzymes, including cytochrome P450 enzymes and proteases. It has also been found to act as an agonist of various receptors, including G protein-coupled receptors and ion channels. Additionally, it has been found to modulate the activity of certain proteins, such as transcription factors and kinases.
Biochemical and Physiological Effects
4AP-HCl has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of various enzymes, receptors, and proteins, which can lead to a variety of biochemical and physiological effects. For example, it has been found to modulate the activity of various cytochrome P450 enzymes, which can lead to changes in drug metabolism. Additionally, it has been found to modulate the activity of various G protein-coupled receptors, which can lead to changes in neurotransmitter release and neurotransmission.

Advantages and Limitations for Lab Experiments

4AP-HCl has a variety of advantages and limitations for lab experiments. One advantage of 4AP-HCl is that it is relatively stable and can be stored for long periods of time. Additionally, it is relatively inexpensive and can be easily synthesized in the lab. However, one limitation of 4AP-HCl is that it is toxic and should be handled with care. Additionally, it is not very soluble in water and can be difficult to dissolve.

Future Directions

There are a variety of potential future directions for the use of 4AP-HCl in scientific research. One potential future direction is the use of 4AP-HCl in the study of drug metabolism. Additionally, 4AP-HCl could be used in the study of enzyme regulation and the mechanism of action of various enzymes. Furthermore, 4AP-HCl could be used in the study of G protein-coupled receptor signaling and the mechanism of action of various G protein-coupled receptors. Finally, 4AP-HCl could be used in the study of protein modulation and the mechanism of action of various proteins.

Synthesis Methods

4AP-HCl is synthesized through a two-step reaction. The first step involves the reaction of 3-aminopropyl-2,3-dihydro-1H-imidazole-2-thione and hydrochloric acid, which produces 4-(3-aminopropyl)-2,3-dihydro-1H-imidazole-2-thione hydrochloride. The second step involves the reaction of this compound and hydrochloric acid, which produces this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-aminopropyl)-2,3-dihydro-1H-imidazole-2-thione hydrochloride involves the reaction of 2-mercaptoimidazole with 3-chloropropylamine hydrochloride in the presence of a base to form the desired product.", "Starting Materials": [ "2-mercaptoimidazole", "3-chloropropylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-mercaptoimidazole in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution to deprotonate the thiol group of 2-mercaptoimidazole.", "Step 3: Dissolve 3-chloropropylamine hydrochloride in a suitable solvent (e.g. water).", "Step 4: Add the 3-chloropropylamine hydrochloride solution to the 2-mercaptoimidazole solution and stir the mixture at room temperature for several hours.", "Step 5: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.", "Step 6: Convert the product to its hydrochloride salt by treatment with hydrochloric acid." ] }

CAS RN

1042449-40-0

Molecular Formula

C6H12ClN3S

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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